N-Desmethyl Rosiglitazone-d4
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Overview
Description
N-Desmethyl Rosiglitazone-d4 is a deuterium-labeled derivative of N-Desmethyl Rosiglitazone, which is a major metabolite of Rosiglitazone. Rosiglitazone is a thiazolidinedione antidiabetic drug that acts as a potent and selective activator of peroxisome proliferator-activated receptor gamma (PPARγ). The deuterium labeling in this compound is used primarily for research purposes, particularly in the study of drug metabolism and pharmacokinetics .
Preparation Methods
Synthetic Routes and Reaction Conditions
The primary synthetic route for N-Desmethyl Rosiglitazone involves the N-demethylation of Rosiglitazone. This reaction is typically mediated by cytochrome P450 enzymes, particularly CYP2C8 . The deuterium-labeled version, N-Desmethyl Rosiglitazone-d4, is synthesized by incorporating stable heavy isotopes of hydrogen (deuterium) into the molecule .
Industrial Production Methods
Industrial production of this compound involves the use of advanced organic synthesis techniques to ensure the incorporation of deuterium atoms at specific positions in the molecule. This process often requires specialized equipment and conditions to achieve high purity and yield .
Chemical Reactions Analysis
Types of Reactions
N-Desmethyl Rosiglitazone-d4 undergoes several types of chemical reactions, including:
Reduction: This reaction involves the gain of electrons, typically leading to the formation of reduced metabolites.
Substitution: This reaction involves the replacement of one functional group with another, often mediated by nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride. The reactions are typically carried out under controlled conditions, such as specific pH and temperature .
Major Products Formed
The major products formed from these reactions include hydroxylated and reduced metabolites, which are often studied to understand the metabolic pathways and pharmacokinetics of the compound .
Scientific Research Applications
N-Desmethyl Rosiglitazone-d4 is widely used in scientific research, particularly in the fields of chemistry, biology, medicine, and industry. Some of its key applications include:
Drug Metabolism Studies: It is used as a tracer to study the metabolic pathways and pharmacokinetics of Rosiglitazone and its metabolites.
Pharmacokinetic Studies: The deuterium labeling allows for precise quantitation of the compound in biological samples, aiding in the study of drug absorption, distribution, metabolism, and excretion.
Biological Research: It is used to investigate the effects of Rosiglitazone and its metabolites on various biological pathways and molecular targets.
Industrial Applications: The compound is used in the development of new drugs and therapeutic agents, particularly in the field of diabetes treatment.
Mechanism of Action
N-Desmethyl Rosiglitazone-d4 exerts its effects by acting as a selective agonist of peroxisome proliferator-activated receptor gamma (PPARγ). This receptor is involved in the regulation of glucose and lipid metabolism, and its activation leads to improved insulin sensitivity and glycemic control . The molecular targets and pathways involved include the modulation of gene expression related to glucose and lipid metabolism .
Comparison with Similar Compounds
N-Desmethyl Rosiglitazone-d4 is similar to other thiazolidinedione derivatives, such as:
Pioglitazone: Another thiazolidinedione antidiabetic drug that also acts as a PPARγ agonist.
Troglitazone: An older thiazolidinedione that was withdrawn from the market due to hepatotoxicity.
This compound is unique due to its deuterium labeling, which provides advantages in pharmacokinetic studies by allowing for precise quantitation and reduced metabolic variability .
Properties
IUPAC Name |
5-[[2,3,5,6-tetradeuterio-4-[2-(pyridin-2-ylamino)ethoxy]phenyl]methyl]-1,3-thiazolidine-2,4-dione |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3O3S/c21-16-14(24-17(22)20-16)11-12-4-6-13(7-5-12)23-10-9-19-15-3-1-2-8-18-15/h1-8,14H,9-11H2,(H,18,19)(H,20,21,22)/i4D,5D,6D,7D |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJQTVMXUIGXRMR-UGWFXTGHSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)NCCOC2=CC=C(C=C2)CC3C(=O)NC(=O)S3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1CC2C(=O)NC(=O)S2)[2H])[2H])OCCNC3=CC=CC=N3)[2H] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N3O3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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